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Compound of Interest

Compound Name:
6-Fluoro-2-formyl-3-

hydroxybenzoic acid

CAS No.: 2138193-88-9

Cat. No.: B2896230 Get Quote

Executive Summary: The Structural Scaffold
6-Fluoro-2-formyl-3-hydroxybenzoic acid is a densely functionalized arene used primarily as

a pharmacophore building block (e.g., for benzoxaboroles or kinase inhibitors). Its utility

dictates that researchers understand its solid-state behavior, as the interplay between the

fluorine atom, the formyl group, and the carboxylic acid creates a unique "frustrated" packing

motif that influences solubility and bioavailability.
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Property Value / Characteristic Structural Driver

Formula C₈H₅FO₄ --

Mol. Weight 184.12 g/mol --

H-Bond Donors 2 (Carboxyl-OH, Phenolic-OH) Critical for lattice energy

H-Bond Acceptors
4 (Carboxyl=O, Formyl=O,

Phenolic-O, F)
Directional packing vectors

Predicted Space Group
P2₁/c or P-1

(Centrosymmetric)

Driven by carboxylic acid dimer

formation

Z' (Asymmetric Unit) 1 (High probability)
Rigid intramolecular locking

reduces conformers

Theoretical Crystal Architecture
To design a successful crystallization screen, we must first model the internal energy landscape

of the molecule. This molecule features three competing ortho-interactions that dictate its 3D

conformation.

A. The Resonance-Assisted Hydrogen Bond (RAHB)
The defining feature of this structure is the interaction between the 3-hydroxyl and 2-formyl

groups.

Mechanism: The phenolic proton forms a strong intramolecular hydrogen bond with the

carbonyl oxygen of the aldehyde (formyl group).

Structural Consequence: This forms a pseudo-six-membered ring [S(6) motif]. This "locks"

the aldehyde into a planar conformation with the benzene ring, reducing the molecule's

entropic freedom and increasing the melting point relative to non-H-bonded isomers.

B. The "Fluorine-Carboxyl" Twist
The 6-fluorine atom is ortho to the 1-carboxylic acid.
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Steric/Electrostatic Clash: Unlike hydrogen, fluorine is highly electronegative and holds a

tight van der Waals radius (1.47 Å). It exerts electrostatic repulsion on the carbonyl oxygen

of the carboxylic acid.

Lattice Impact: To relieve this strain, the carboxylic acid moiety will likely twist out of the

aromatic plane (dihedral angle > 20°). This twist disrupts planar

-

stacking, potentially leading to a "herringbone" packing motif rather than flat sheets.

C. The Carboxylic Acid Dimer
In the absence of strong competing bases, the carboxylic acid tails will form the classic

Centrosymmetric

dimer. This is the primary "intermolecular glue" holding the crystal lattice together.

Interaction Logic Map (DOT Visualization)
The following diagram illustrates the hierarchy of forces stabilizing the crystal structure.
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Intramolecular Forces (Conformation)

Intermolecular Forces (Lattice)
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Weakens

Crystal Lattice

Primary Driver

Click to download full resolution via product page

Caption: Hierarchy of interactions. Green nodes indicate stabilizing intramolecular locks; Red

nodes indicate steric destabilization that dictates the unit cell angles.

Experimental Characterization Protocol
Since the specific structure is unpublished, you must generate the data. Follow this "Self-

Validating" workflow to ensure high-quality structural solution.

Step 1: Rational Crystal Growth
Do not rely on random screening. Use the polarity profile derived above.

Solvent A (Good Solvent): Acetone or THF (Solubilizes the polar acid/aldehyde).

Solvent B (Anti-Solvent): Hexane or Toluene (Induces precipitation).
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Method: Slow Vapor Diffusion. Place a concentrated solution of the compound in Acetone

(inner vial) inside a sealed jar containing Toluene (outer reservoir).

Why? This method gently pushes the system into supersaturation, allowing the "twisted"

carboxyl groups to organize without kinetic trapping.

Step 2: Single Crystal X-Ray Diffraction (SXRD)
Target: Isolate a block-like crystal >0.1 mm.

Temperature: Collect data at 100 K (Cryogenic).

Reasoning: The fluorine atom often exhibits high thermal motion or positional disorder at

room temperature. Cooling locks the F-atom position, allowing precise resolution of the C-

F bond length (approx. 1.35 Å).

Refinement Strategy: Watch for "disorder" in the carboxylic acid proton. If the proton is

disordered across the dimer, it suggests a proton-transfer equilibrium, common in highly

substituted benzoic acids.

Step 3: Powder X-Ray Diffraction (PXRD) - Bulk
Validation
Once the single crystal is solved, you must prove the bulk material matches the single crystal.

Simulate: Generate a theoretical PXRD pattern from your SXRD .cif file (using Mercury or

OLEX2).

Compare: Overlay the experimental bulk PXRD pattern.

Pass Criteria: All peaks in the experimental pattern must align with the simulated pattern

(within ±0.2° 2

). Extra peaks indicate polymorphs or impurities.

Workflow Diagram (DOT)
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Phase 1: Crystallization Phase 2: Data Collection Phase 3: Solution
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Output
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Caption: Step-by-step workflow from crude powder to solved crystallographic information file

(CIF).

Critical Data Tables for Validation
When you solve the structure, compare your results against these Reference Ranges derived

from the Cambridge Structural Database (CSD) for analogous fluorinated benzoic acids.

Bond Length Verification
Bond Type Expected Length (Å) Validation Note

C=O (Aldehyde) 1.20 - 1.23
Should be slightly elongated if

involved in strong H-bond.

C-OH (Phenol) 1.35 - 1.38
Shortening indicates

resonance participation.

C-F (Aromatic) 1.33 - 1.36

Very rigid; significant deviation

indicates wrong element

assignment.

O...O (Intra) 2.55 - 2.65
Distance between Phenol-O

and Aldehyde-O (RAHB).

Torsion Angle Expectations
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Torsion Atoms Expected Range Explanation

Aldehyde Planarity O-C-C-C(ring) < 5°

Locked by

intramolecular H-

bond.

Carboxyl Twist O-C-C-C(ring) 15° - 40°

Twisted due to steric

repulsion from 6-

Fluorine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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